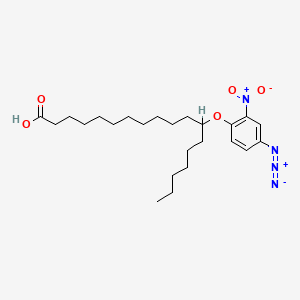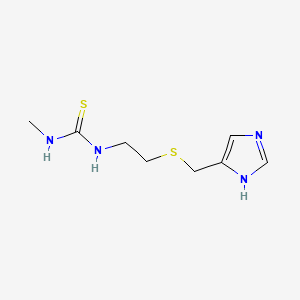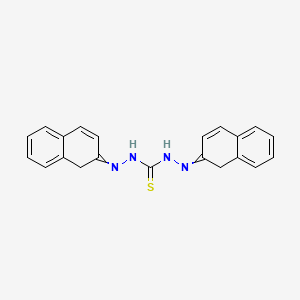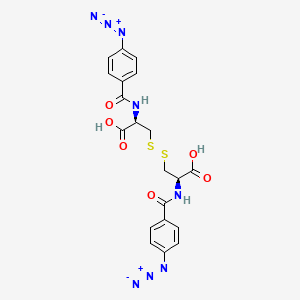![molecular formula C25H30N4O4 B1227605 2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227605.png)
2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Src Kinase Inhibition
A compound closely related to 2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, namely 4-phenylamino-3-quinolinecarbonitriles, has been optimized as a potent inhibitor of Src kinase activity. This inhibition is significant in the context of cellular proliferation mediated by Src kinase, making it relevant for cancer research and treatment strategies. For example, an analogue with a morpholinyl group exhibited increased inhibition of Src kinase activity and Src-mediated cell proliferation, indicating its potential as a therapeutic agent in oncology (Boschelli et al., 2001).
PET Imaging and Peripheral Benzodiazepine Receptors
Another study involved the labeling of novel quinoline-2-carboxamide derivatives, including those with a morpholinyl group, for potential use in positron emission tomography (PET) imaging. These compounds showed high binding specificity to peripheral benzodiazepine receptors, making them promising agents for non-invasive assessment of these receptors in vivo, which could be useful in neurological and psychiatric research (Matarrese et al., 2001).
Synthesis of Quinoline Derivatives
The compound's structure is relevant in the synthesis of various quinoline derivatives. Methods for synthesizing quinolines, such as the conversion of anilides into quinolines, are significant in medicinal chemistry for creating new pharmaceutical compounds. The presence of dimethoxyanilino and morpholinyl groups in the compound aids in the exploration of new synthetic pathways and potentially novel therapeutic agents (Meth-Cohn et al., 1981).
Potential as a Gastric H+/K+-ATPase Inhibitor
Research into 4-(phenylamino)quinoline-3-carboxamides, which share structural similarities with the specified compound, has shown potential as inhibitors of gastric H+/K+-ATPase. This class of compounds, by inhibiting this enzyme, could be developed as therapeutic agents for conditions like gastric ulcers and acid reflux (Uchida et al., 1995).
Antimicrobial and Antifungal Properties
Derivatives of 2-(2,5-dimethoxyanilino)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide, particularly those involving morpholinyl and quinoline structures, have been evaluated for antimicrobial and antifungal activities. This research expands the potential use of these compounds in the treatment of infectious diseases (Subhash & Bhaskar, 2020).
Eigenschaften
Molekularformel |
C25H30N4O4 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
2-(2,5-dimethoxyanilino)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-31-18-8-9-23(32-2)22(16-18)28-24-17-20(19-6-3-4-7-21(19)27-24)25(30)26-10-5-11-29-12-14-33-15-13-29/h3-4,6-9,16-17H,5,10-15H2,1-2H3,(H,26,30)(H,27,28) |
InChI-Schlüssel |
OZCDRGAPQAFKIS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





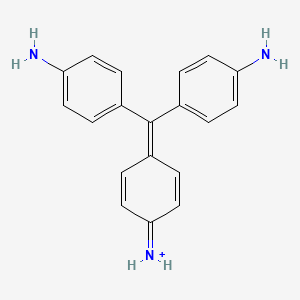
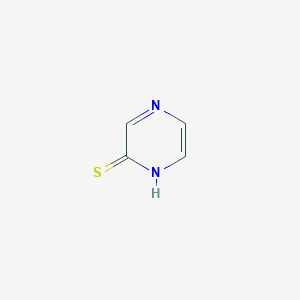
![8-(4-Hydroxy-3-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[2,3]thiopyrano[4,5-b]thiazole-2,5,7-trione](/img/structure/B1227528.png)
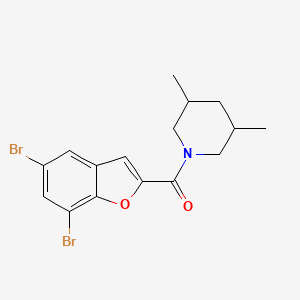
![7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1227532.png)

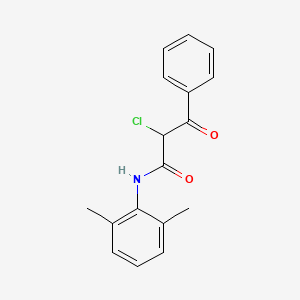
![5-Acetyloxy-6-bromo-2-[[(6-but-3-enyl-3-cyano-2-pyridinyl)thio]methyl]-1-methyl-3-indolecarboxylic acid ethyl ester](/img/structure/B1227539.png)
